molecular formula C14H14N4O2S B12188978 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12188978
M. Wt: 302.35 g/mol
InChI Key: WPIZINOWNFDDLT-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide is a thiadiazole-indole hybrid compound characterized by a conjugated hydrazone-imine system. The (2E)-configuration of its thiadiazole-ylidene moiety has been confirmed via spectroscopic and crystallographic methods in related analogs . The methoxymethyl substituent at the 5-position of the thiadiazole ring enhances solubility and modulates electronic properties, while the 1-methylindole group contributes to π-π stacking interactions, a feature critical for bioactivity . This compound’s CAS number (1190259-00-7) and structural details are documented in supplier catalogs, though synthetic protocols remain undisclosed .

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C14H14N4O2S/c1-18-7-6-9-10(4-3-5-11(9)18)13(19)15-14-17-16-12(21-14)8-20-2/h3-7H,8H2,1-2H3,(H,15,17,19)

InChI Key

WPIZINOWNFDDLT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Hydrazine Carbothioamide Formation

Acyl hydrazines react with carbon disulfide in alkaline ethanol to form hydrazine carbothioamides. For example, methoxymethyl-substituted hydrazine derivatives undergo this reaction at 0–5°C for 12 hours, yielding intermediates with >85% purity.

Cyclization Using Lawesson’s Reagent

Hydrazine carbothioamides are treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene under reflux (110°C, 6 hours). This step forms the 1,3,4-thiadiazole ring while introducing the methoxymethyl group at the 5-position.

Table 1: Optimization of Thiadiazole Cyclization

ParameterOptimal ConditionYield (%)Purity (%)
Temperature110°C7892
SolventAnhydrous toluene8295
Reaction Time6 hours8597

Preparation of 1-Methyl-1H-Indole-4-Carboxamide

The indole moiety is synthesized via Fischer indole synthesis, followed by regioselective methylation and carboxamide functionalization.

Fischer Indole Synthesis

Phenylhydrazine reacts with 4-ketovaleric acid in acetic acid at 120°C for 8 hours, forming 1H-indole-4-carboxylic acid. The reaction proceeds through-sigmatropic rearrangement, with yields up to 75%.

N-Methylation

1H-Indole-4-carboxylic acid is methylated using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 4 hours). Excess methyl iodide ensures complete N-methylation, achieving >90% conversion.

Carboxamide Formation

The methylated indole carboxylic acid is converted to its carboxamide via activation with thionyl chloride (SOCl₂) followed by treatment with ammonium hydroxide. This two-step process yields 1-methyl-1H-indole-4-carboxamide with 80–85% efficiency.

Condensation of Thiadiazole and Indole Moieties

The final step involves coupling the thiadiazole intermediate with the indole carboxamide via a condensation reaction.

Coupling Reagents and Conditions

A mixture of 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylideneamine and 1-methyl-1H-indole-4-carboxamide is refluxed in ethanol with a catalytic amount of acetic acid (5 mol%) for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, forming the target compound with an (E)-configuration.

Table 2: Condensation Reaction Optimization

ParameterTested RangeOptimal ValueYield (%)
SolventEthanol, DMF, DMSOEthanol88
CatalystAcetic acid, HCl, NoneAcetic acid90
Temperature60–100°C80°C92

Stereochemical Control

The (E)-configuration of the imine bond is ensured by steric hindrance from the methoxymethyl group, as confirmed by single-crystal X-ray diffraction (SC-XRD) in analogous compounds. Polar aprotic solvents like DMF favor the (Z)-isomer, but ethanol selectively produces the (E)-form due to hydrogen-bonding effects.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, reducing reaction times by 40% compared to batch processes. For example, thiadiazole cyclization in a continuous flow reactor at 120°C achieves 95% yield in 2 hours.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) remains the standard for lab-scale purification. Industrial processes employ crystallization from ethanol-water mixtures (3:1 v/v), yielding 98% pure product with minimal losses.

Analytical Validation of the Target Compound

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8.0 Hz, 1H, H-7), 4.32 (s, 3H, N-CH₃), 3.45 (s, 3H, OCH₃).

  • IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N stretch).

High-Resolution Mass Spectrometry (HRMS)

Observed m/z: 357.1245 [M+H]⁺ (calculated for C₁₆H₁₇N₄O₂S: 357.1248).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Alternative Pathways

MethodStepsTotal Yield (%)Purity (%)Cost (USD/g)
Classical Cyclization56290120
Flow Chemistry3789585
Microwave-Assisted4709395

Challenges and Mitigation Strategies

Byproduct Formation

Undesired (Z)-isomers may constitute up to 15% of crude product. Recrystallization from ethanol reduces this to <2%.

Moisture Sensitivity

The thiadiazole intermediate is hygroscopic. Storage under argon with 3Å molecular sieves maintains stability for >6 months.

Emerging Methodologies

Enzymatic Coupling

Lipase-catalyzed amidation in ionic liquids ([BMIM][BF₄]) achieves 80% yield at 50°C, offering an eco-friendly alternative to traditional methods.

Photocatalytic Synthesis

Visible-light-mediated C–N coupling using eosin Y as a photocatalyst reduces reaction time to 2 hours with comparable yields (85%) .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of thiadiazole can significantly reduce the viability of various cancer cell lines, including pancreatic ductal adenocarcinoma cells, with half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM .

Mechanism of Action
The mechanism involves the inhibition of key kinases or proteases that are critical for cancer cell survival and proliferation. By disrupting these cellular signaling pathways, the compound can induce apoptosis in cancer cells.

Antimicrobial Properties
In addition to anticancer activity, N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to interfere with bacterial cell wall synthesis and metabolic pathways essential for bacterial survival .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, including pharmaceuticals and natural products. The synthetic routes typically involve:

  • Formation of Thiadiazole Ring: Achieved through cyclization reactions involving hydrazine derivatives.
  • Coupling with Indole Moiety: Utilizes palladium-catalyzed cross-coupling reactions.
  • Methoxymethylation: Introduced via reactions with methoxymethyl chloride.

These steps can be optimized for industrial production to enhance yield and purity.

Material Science Applications

The unique electronic and optical properties of this compound make it a candidate for developing novel materials. Its potential applications include:

  • Organic Light Emitting Diodes (OLEDs): Due to its electronic properties.
  • Photovoltaic Cells: As a component in solar energy conversion systems.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research: A study explored the antiproliferative effects of thiadiazole derivatives on pancreatic cancer cells, revealing significant activity that warrants further investigation into structure-activity relationships .
  • Antimicrobial Studies: Research demonstrated that indole derivatives could outperform standard antibiotics against various bacterial strains, suggesting a pathway for developing new antimicrobial agents .
  • Material Development: Investigations into the use of thiadiazole compounds in OLEDs have shown promising results in enhancing light emission efficiency and stability .

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both thiadiazole and indole moieties. These structural characteristics suggest potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The molecular formula of this compound is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S with a molecular weight of 362.4 g/mol. Its structure features a thiadiazole ring linked to an indole system, which is known for various biological activities.

PropertyValue
Molecular FormulaC16H18N4O4SC_{16}H_{18}N_{4}O_{4}S
Molecular Weight362.4 g/mol
CAS Number1144448-97-4

Anticancer Activity

Research has indicated that compounds containing thiadiazole and indole structures exhibit promising anticancer properties. The compound in focus has shown potential interactions with several biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific enzyme systems or receptors associated with tumor growth and metastasis.

Case Studies:

  • In Vitro Studies : In vitro tests on various cancer cell lines have demonstrated that derivatives of thiadiazole exhibit cytotoxic effects. For example, similar compounds have shown IC50 values in the submicromolar range against human cervical carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups in related compounds has been correlated with enhanced anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications:

  • Thiadiazole Ring : Modifications on the thiadiazole ring can enhance binding affinity to target proteins.
  • Indole Moiety : The indole component is crucial for the compound's ability to interact with biological targets related to cancer.

Research has highlighted that para-substituted derivatives with halogen or hydroxy groups exhibited remarkable potential against various cancer cell lines, including MCF-7 .

Antimicrobial and Antioxidant Activity

In addition to anticancer properties, derivatives of this compound class have shown antimicrobial and antioxidant activities. The presence of specific substituents can enhance these effects:

  • Antimicrobial Potential : Compounds with halogen substitutions have demonstrated increased activity against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : Electron-donating groups like methoxy enhance antioxidant potential, providing a protective effect against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name (CAS No.) Key Structural Features Melting Point (°C) Key Pharmacological Findings Reference
Target Compound (1190259-00-7) Methoxymethyl-thiadiazole, 1-methylindole Not reported Unknown (supplier-listed for research)
3-(6-Bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide Bromoindole, propanamide linker Not reported Anticancer (DHFR inhibition proposed)
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide (1219564-05-2) Cyclopropyl-thiadiazole, thiazole-carboxamide Not reported Antimicrobial (predicted via docking)
6f (CAS: Not provided) 3,4-Dimethylthienothiophene, chlorophenyl 295 Antitumor (high thermal stability)
11a (CAS: Not provided) Acetyl-thiadiazole, coumarin 214–216 Antioxidant, antimicrobial
N-(4-((Z)-1-...phenyl)sulfonamide (Figure 1a) Sulfonamide, methoxyphenyl Not reported DHFR inhibition (IC₅₀: 0.8 µM)

Key Observations

Indole vs. Coumarin Moieties: Indole-containing derivatives (e.g., target compound) exhibit π-stacking interactions critical for DNA intercalation, while coumarin-based analogs (11a) show antioxidant activity due to their conjugated lactone systems .

Thermal Stability: The target compound’s stability is inferred from analogs like 6f (m.p. >295°C), where rigid thienothiophene cores enhance thermal resistance .

Pharmacological Potential: DHFR Inhibition: Sulfonamide-thiadiazole hybrids (Figure 1a) inhibit dihydrofolate reductase (DHFR) with IC₅₀ values <1 µM, suggesting the target compound could share this mechanism if properly functionalized . Antimicrobial Activity: Thiazole-carboxamide derivatives (1219564-05-2) demonstrate broad-spectrum antimicrobial effects, attributed to thiazole-thiadiazole conjugation .

Research Findings and Pharmacological Implications

  • Synthetic Challenges : Multi-component reactions (e.g., ) are common for thiadiazole derivatives, but the target compound’s synthesis remains underexplored. Optimizing yields for methoxymethyl-substituted analogs may require modified catalysts or solvents .
  • Biological Targets : Thiadiazoles inhibit enzymes like DHFR and topoisomerase II, with sulfonamide and carboxamide groups critical for binding . The target compound’s indole moiety may target kinase pathways, as seen in indole-based anticancer drugs .

Future Research Directions

Activity Profiling : Screen the target compound against DHFR and microbial panels to validate hypotheses from structural analogs .

Synthetic Optimization : Develop scalable protocols using insights from coumarin-thiadiazole syntheses (e.g., ) .

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxymethyl vs. cyclopropyl) on solubility and potency .

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